Angophorol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Angophorol involves the extraction from natural sources such as the culm fern, Pterocarpus indicus. The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The specific reaction conditions for the synthesis of this compound from its precursors are not extensively documented in the literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction using solvents like ethanol or methanol. The crude extract is further purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Angophorol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Angophorol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its effects on cell growth and apoptosis, particularly in cancer cell lines.

Medicine: Explored for its potential anticancer properties and therapeutic applications in treating leukemia and other cancers.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Angophorol exerts its effects primarily through the induction of apoptosis in cancer cells. The compound targets various molecular pathways involved in cell growth and survival. It inhibits key enzymes and signaling pathways, leading to the activation of caspases and the subsequent apoptosis of cancer cells . The exact molecular targets and pathways are still under investigation, but it is known to affect the PI3K/Akt and MAPK signaling pathways .

Comparison with Similar Compounds

Angophorol is similar to other flavonoid compounds such as:

Myricetin: A natural flavonoid with antioxidant and anticancer properties.

Quercetin: Known for its anti-inflammatory and anticancer activities.

Kaempferol: Exhibits antioxidant, anti-inflammatory, and anticancer effects.

Uniqueness

What sets this compound apart is its specific anticancer activity through the induction of apoptosis in K562 cells, which is not as prominently observed in other flavonoids . Additionally, its unique chemical structure, with specific hydroxyl and methoxy groups, contributes to its distinct biological activities .

Properties

IUPAC Name |

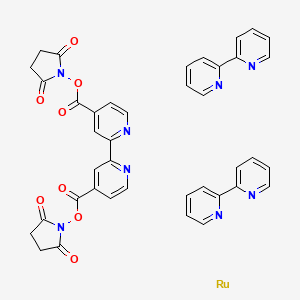

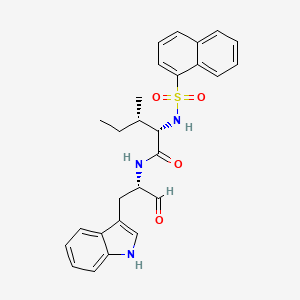

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-7,14,19,21H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWMSFMNICMFQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of angophorol?

A1: this compound has been identified in the heartwood of Prunus sargentii [] and the fruits of Brucea javanica [].

Q2: Besides this compound, what other compounds were found alongside it in Vernonia chalybaea?

A2: Vernonia chalybaea yielded a new aliphatic tetrahydroxyl ether alongside known compounds such as 4 α,10 α-epoxyaromadendrane, friedelin, taraxasteryl acetate, pseudotaraxasteryl acetate, lupeyl acetate, lupeol, α-amiryn, β-amiryn, β-sitosterol, stigmasterol, 2,3-dimethyl-1,2,3-tri-hydroxybuthanol, this compound, this compound-7-O-glucoside, this compound-7-O-rutinoside, 3,7-dimethoxy-5,3',4'-trihydroxyflavone, and acacetin. []

Q3: What analytical techniques were used to identify and characterize this compound and other compounds in the mentioned research papers?

A3: All three research papers utilized spectroscopic analysis for structural determination of the isolated compounds. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for characterizing organic molecules. Additionally, comparison with published spectral data was employed to confirm the identities of the known compounds. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[(4-nitrophenyl)Methyl]-2-oxo-, (3aS,4S,6aR)-](/img/new.no-structure.jpg)

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)